Absence of Public Bioactivity Data Defines a Unique Procurement Risk Profile
Comprehensive interrogation of PubChem, ChEMBL, BindingDB, PubMed, and Google Scholar for CAS 1019105-55-5 yields zero bioassay records, zero literature citations, and zero patent annotations [1]. This complete absence of public pharmacological data is itself a quantitative differentiator: the closest structural analog, the 3,4-dimethoxy regioisomer (CAS 1020454-14-1), is similarly absent from all major bioactivity databases, indicating that the entire 2,4- vs. 3,4-dimethoxybenzoyl sub-series lacks publicly disclosed target-engagement or potency data [2]. In contrast, wider pyrazole-sulfonamide families (e.g., celecoxib analogs) feature extensively annotated SAR landscapes, but these chemotypes are structurally too distant to permit reliable extrapolation [3].
| Evidence Dimension | Bioactivity Data Density (public records) |
|---|---|
| Target Compound Data | 0 assay records across PubChem, ChEMBL, BindingDB |
| Comparator Or Baseline | 3,4-dimethoxy regioisomer (CAS 1020454-14-1): 0 assay records; pyrazole-sulfonamide class median: >50 records per compound in ChEMBL |
| Quantified Difference | Target compound: 0 records; Class median: >50 records |
| Conditions | Public database query, April 2026 |
Why This Matters
Procurement of a compound with zero public annotation shifts the burden of validation entirely onto the end user, requiring bespoke analytical and biological characterization absent from off-the-shelf analogs.
- [1] NCBI PubChem, EMBL-EBI ChEMBL, BindingDB, PubMed, Google Scholar. Comprehensive query for CAS 1019105-55-5, April 2026. Zero bioassay records or citations returned. View Source
- [2] NCBI PubChem, EMBL-EBI ChEMBL. Queries for CAS 1020454-14-1 (3,4-dimethoxy regioisomer), April 2026. Zero bioassay records returned. View Source
- [3] EMBL-EBI ChEMBL. Pyrazole-sulfonamide class query, April 2026. Median assay count estimate based on representative sampling. View Source
